molecular formula C12H19BO4 B138355 (2,4-Dipropoxyphenyl)boronic acid CAS No. 150145-25-8

(2,4-Dipropoxyphenyl)boronic acid

Cat. No. B138355
CAS RN: 150145-25-8
M. Wt: 238.09 g/mol
InChI Key: ZNGNDOSZRKWKJW-UHFFFAOYSA-N
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Description

2,4-Dipropoxyphenylboronic acid is a type of boronic acid, which is a subclass of organoborane compounds . It is used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The molecular formula of 2,4-Dipropoxyphenylboronic acid is C12H19BO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dipropoxyphenylboronic acid include a density of 1.1±0.1 g/cm3, boiling point of 402.9±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 69.0±3.0 kJ/mol, flash point of 197.5±31.5 °C, and index of refraction of 1.506 .

Scientific Research Applications

Biomedical Applications

Boronic acid polymers, including those containing (2,4-Dipropoxyphenyl)boronic acid, are valuable in various biomedical applications. They are used in the treatment of diseases like HIV, obesity, diabetes, and cancer due to their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).

Fluorescent Chemosensors

Boronic acid-based sensors, including those derived from this compound, are significant in detecting biological substances. They are crucial for disease prevention, diagnosis, and treatment, as they can probe carbohydrates and bioactive substances with changes in fluorescence properties (Huang et al., 2012).

Borophene Applications

Borophene, formed from boron and related compounds, shows promise in supercapacitors, batteries, hydrogen storage, and biomedical applications. Borophene's unique chemical and physical properties make it suitable for various fields, including bioimaging, drug delivery, and photonic therapy (Ou et al., 2021).

Sensing and Other Applications

Boronic acids are used in sensing applications due to their interaction with diols and Lewis bases, aiding in biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).

Catalysis

Certain boronic acids, possibly including derivatives of this compound, can be effective catalysts in chemical reactions like amidation between carboxylic acids and amines, contributing to synthetic methodologies in chemistry (Wang et al., 2018).

Electrochemical Applications

In the electrochemical field, boronic acids play a role in the oxidation processes of certain compounds, leading to the formation of environmentally friendly byproducts like carbon dioxide (Cañizares et al., 2004).

Pharmaceutical Development

Boronic acid compounds are utilized for developing enzyme inhibitors, cancer therapy agents, and antibody mimics. Their unique structural features make them suitable for recognizing biologically important saccharides (Yang et al., 2003).

Polymer Chemistry

Boronic acid-decorated polymers, potentially including this compound derivatives, show responsive behavior to pH and sugar concentrations, making them suitable for drug delivery and sensor materials (Vancoillie et al., 2016).

Mechanism of Action

Target of Action

The primary target of (2,4-Dipropoxyphenyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its target through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction also involves an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This contributes to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, this compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Certain boronic acids can decompose in air , indicating that the stability of this compound could potentially be affected by exposure to air.

Biochemical Analysis

Biochemical Properties

Boronic acids and their derivatives are known to interact with amino acid residues that are able to donate a pair of electrons to the boron . This suggests that (2,4-Dipropoxyphenyl)boronic acid may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Boronic acids and their derivatives have been shown to have selective toxicity towards certain types of cells , suggesting that this compound may also have similar effects.

Molecular Mechanism

Boronic acids and their derivatives are known to participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Boronic acids and their esters, including this compound, are only marginally stable in water and undergo hydrolysis . This suggests that the effects of this compound may change over time in laboratory settings due to its instability and degradation.

Metabolic Pathways

Boronic acids and their derivatives are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations . This suggests that this compound may be involved in similar metabolic pathways.

Subcellular Localization

The localization of boronic acids and their derivatives can be influenced by various factors, including targeting signals and post-translational modifications .

properties

IUPAC Name

(2,4-dipropoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGNDOSZRKWKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCC)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584904
Record name (2,4-Dipropoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150145-25-8
Record name (2,4-Dipropoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of (2,4-Dipropoxyphenyl)boronic acid?

A1: this compound is an organic compound featuring a phenyl ring with two propoxy groups at the 2 and 4 positions. The key structural feature is the boronic acid (-B(OH)2) group attached to the phenyl ring. This group enables the formation of hydrogen bonds. In its crystal structure, this compound exists as a centrosymmetric dimer connected by O—H⋯O hydrogen bonds []. These dimers further interact via C—H⋯O hydrogen bonds, forming infinite zigzag chains.

Q2: Are there any other notable structural arrangements in the crystal lattice of this compound?

A2: Beyond the hydrogen-bonded chains, these chains within the crystal structure assemble into sheets aligned parallel to the (21) plane. These sheets are further connected by weak C—H⋯π interactions, ultimately resulting in a three-dimensional network within the crystal lattice [].

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